molecular formula C13H16N2O2 B5042568 N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5042568
M. Wt: 232.28 g/mol
InChI Key: GHFNWUSSYHRTDE-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-methylbenzaldehyde with N-methylpyrrolidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
  • N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-4-carboxamide
  • N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-thiocarboxamide

Uniqueness

N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-5-11(6-4-9)15-8-10(7-12(15)16)13(17)14-2/h3-6,10H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFNWUSSYHRTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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